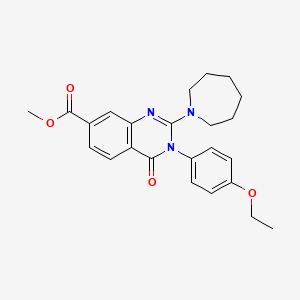
Methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, also known by its compound ID M124-0259, is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O4 |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1251582-61-2 |
The compound features a quinazoline core which is known for various biological activities, including anti-inflammatory and analgesic properties.
Antinociceptive Effects
Recent studies have highlighted the potential antinociceptive (pain-relieving) effects of compounds similar to this compound. For instance, research on related azepane derivatives has demonstrated their effectiveness in targeting cannabinoid receptors, particularly CB2, which are implicated in pain modulation without the psychoactive side effects associated with CB1 receptor activation . The selectivity of these compounds for CB2 suggests a promising therapeutic avenue for inflammatory pain management.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological efficacy. Research into related compounds has shown that variations in the substituents on the azepane and quinazoline rings can significantly influence their potency and selectivity for specific biological targets .
Study on Analgesic Activity
A notable case study involved evaluating the analgesic properties of a series of quinazoline derivatives in rodent models. The study indicated that modifications to the azepane moiety could enhance antinociceptive activity while reducing side effects. Specifically, compounds exhibiting higher affinity for CB2 receptors showed significant pain relief in inflammatory pain models .
Pharmacokinetic Profile
Pharmacokinetic studies have revealed that this compound exhibits favorable absorption and distribution characteristics. The compound demonstrated a half-life conducive to therapeutic use, suggesting potential for further development as a pharmacological agent .
Wissenschaftliche Forschungsanwendungen
The compound has been investigated for its potential antimicrobial properties. Studies indicate that derivatives of quinazoline compounds often exhibit significant antimicrobial activity against various strains of bacteria and fungi. The following table summarizes findings from relevant studies:
These results suggest that methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate may serve as a lead compound for developing new antimicrobial agents.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic pathways that integrate various reagents and conditions to optimize yield and purity. Research indicates that modifications to the azepane ring or ethoxy group can enhance biological activity.
Case Studies
- Antimicrobial Efficacy : In a study conducted by Garudacharia et al., the synthesized quinazoline derivatives were evaluated for their antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study concluded that certain derivatives displayed promising activity, indicating potential for further development as therapeutic agents .
- Structure-Activity Relationship (SAR) : Another study explored the SAR of quinazoline derivatives, revealing that electron-withdrawing groups at specific positions significantly enhanced antibacterial activity. This insight could guide future modifications to this compound to improve efficacy .
Eigenschaften
IUPAC Name |
methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-31-19-11-9-18(10-12-19)27-22(28)20-13-8-17(23(29)30-2)16-21(20)25-24(27)26-14-6-4-5-7-15-26/h8-13,16H,3-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTDFOFMXWPINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














